molecular formula C7H13NO B7904681 5-Oxa-spiro[2.5]oct-8-ylamine

5-Oxa-spiro[2.5]oct-8-ylamine

Cat. No.: B7904681
M. Wt: 127.18 g/mol
InChI Key: AWQKKAWVXMURPP-UHFFFAOYSA-N
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Description

5-Oxa-spiro[2.5]oct-8-ylamine is a bicyclic amine featuring a spirocyclic architecture with an oxygen atom in the 5-position of the smaller ring (2.5-membered system). Its hydrochloride salt (CAS 1245643-87-1) has the molecular formula C₇H₁₄ClNO and a molecular weight of 180.05 g/mol . The compound’s structure includes a unique spiro junction, which confers steric and electronic properties distinct from linear or monocyclic amines. The oxygen atom in the spiro system likely enhances polarity, influencing solubility and reactivity .

Properties

IUPAC Name

5-oxaspiro[2.5]octan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-1-4-9-5-7(6)2-3-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKKAWVXMURPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The amine group can then be introduced through nucleophilic substitution or reductive amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. In the presence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), the primary amine converts to hydroxylamine or nitroso derivatives. The rigid spiro structure influences reaction rates due to steric hindrance around the nitrogen atom.

Key conditions :

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: 0–25°C

  • Catalysts: None required for mild oxidations

Alkylation and Acylation

The primary amine participates in nucleophilic substitution reactions:

Reaction Type Reagents Products Conditions
AlkylationMethyl iodide, K₂CO₃N-Methyl-5-oxa-spiro[2.5]oct-8-ylamineDMF, 60°C, 12 hours
AcylationAcetyl chloride, pyridineN-Acetyl-5-oxa-spiro[2.5]oct-8-ylamineCH₂Cl₂, 0°C→RT, 6 hours

Steric constraints from the spiro system limit reactivity with bulky electrophiles, favoring small alkyl/acyl groups .

Cycloaddition and Ring-Opening Reactions

The spirocyclic framework participates in strain-driven reactions:

  • Diels-Alder cycloaddition : Reacts with dienophiles like maleic anhydride at 80°C in toluene to form fused bicyclic adducts .

  • Acid-catalyzed ring-opening : Treatment with HCl in ethanol cleaves the oxirane ring, yielding a diol derivative .

Mechanistic note : The oxygen atom in the spiro system stabilizes transition states during cycloadditions .

Salt Formation and Acid-Base Reactions

The amine forms stable salts with mineral acids:

  • Hydrochloride salt : Synthesized by treating the free base with HCl gas in diethyl ether (yield >95%) .

  • pKa : Estimated at 9.2±0.3 (water), indicating moderate basicity comparable to aliphatic amines.

Mechanistic Insights

  • Steric effects : The spiro architecture restricts access to the amine group, favoring reactions with small molecules .

  • Electronic effects : The oxygen atom inductively stabilizes adjacent carbocations during acid-mediated ring-opening .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

5-Oxa-spiro[2.5]oct-8-ylamine has been investigated for its pharmacological properties, particularly as a scaffold for drug design. Its spirocyclic structure is known to enhance the biological activity of compounds by improving their binding affinity to target proteins.

  • Antineoplastic Activity : Research has indicated that derivatives of spirocyclic amines can exhibit potent antitumor activity. For instance, compounds incorporating the this compound framework have shown promise in inhibiting cancer cell proliferation in vitro.
  • Neurological Disorders : The compound is also being studied for its potential effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.

Case Study: Inhibition of Kinases

A study demonstrated that certain derivatives of this compound acted as selective inhibitors of specific kinases involved in cancer progression. The structure-activity relationship (SAR) analysis highlighted the importance of the spirocyclic moiety in enhancing selectivity and potency against targets like JAK1 and TYK2 kinases.

Organic Synthesis

Building Block in Organic Chemistry

The compound serves as an important building block in organic synthesis, allowing chemists to construct more complex molecules through various reactions.

  • Synthesis Methods : Several synthetic routes have been developed to prepare this compound, including cyclization reactions that utilize readily available precursors.
Reaction TypeDescriptionKey Reagents
CyclizationFormation of spirocyclic structuresEthylene oxide, amines
SubstitutionIntroduction of functional groupsNucleophiles (amines, thiols)
ReductionConversion of carbonyl groups to alcoholsLiAlH4_4, NaBH4_4

Material Science

Applications in Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry, particularly in the development of specialty polymers with tailored functionalities.

  • Polymer Modifications : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid spirocyclic structure.

Mechanism of Action

The mechanism of action of 5-Oxa-spiro[2.5]oct-8-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 5-Oxa-spiro[2.5]oct-8-ylamine and related spirocyclic amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 1245643-87-1 C₇H₁₄ClNO 180.05 Spiro[2.5] system with oxygen at position 5 Pharmaceutical intermediate; HCl salt enhances stability
Spiro[2.3]hex-5-ylamine 38772-81-5 C₆H₁₁N 97.16 Smaller spiro[2.3] system; no heteroatoms Research chemical; pKa ≈ 10.99
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate 1232542-21-0 C₁₅H₁₇NO₃ 259.30 Spiro[2.5] with benzyl ester and ketone Synthetic intermediate; limited solubility in water
8-Azaspiro[4.5]decane-7,9-dione derivatives Varies ~300–350 Larger spiro[4.5] system with dione groups Impurities in pharmaceutical synthesis

Biological Activity

5-Oxa-spiro[2.5]oct-8-ylamine is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom in the spiro framework. Its molecular formula is C7_7H14_{14}ClNO, and it has a molecular weight of 163.65 g/mol. The compound is also known by its hydrochloride form, 5-Oxa-spiro[2.5]octan-8-amine hydrochloride, and is classified under CAS number 2407051-41-4. This compound's distinct bicyclic arrangement contributes to its potential biological activities and pharmacological properties.

Pharmacological Potential

Research into the biological activity of this compound is still in its early stages, but preliminary findings suggest that it may exhibit various pharmacological properties similar to other compounds with spirocyclic structures. Such compounds have been studied for their interactions with biological targets, particularly enzymes and receptors, which are crucial for determining their therapeutic potential and safety profiles.

The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group in the structure can form hydrogen bonds, which may facilitate binding to enzymes or receptors, potentially leading to various biological effects such as enzyme inhibition or modulation of receptor activity. Understanding these interactions is essential for advancing the compound's development into therapeutic applications.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties and biological activities:

Compound NameStructural FeaturesNotable Properties
2-Oxa-spiro[4.5]dec-8-ylamine hydrochlorideLarger spirocyclic frameworkPotential CNS activity
5-Aminospiro[2.5]octan-8-oneContains a carbonyl groupAntimicrobial properties
1-Azabicyclo[3.3.0]octan-3-aminesNitrogen in bicyclic structureDiverse biological activities

These compounds highlight the diversity within spirocyclic amines and their potential applications in medicinal chemistry, making them valuable for further research and development.

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic applications of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of the compound.
  • Structural Modifications : Exploring synthetic routes to modify the compound's structure could enhance its pharmacological properties and selectivity towards specific biological targets.
  • Clinical Trials : If preclinical studies show promising results, advancing to clinical trials will be essential to assess the compound's therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 5-Oxa-spiro[2.5]oct-8-ylamine with high reproducibility?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using iterative design-of-experiment (DoE) approaches. Document precise stoichiometry, purification steps (e.g., column chromatography, recrystallization), and characterization data (NMR, HRMS) for reproducibility. For novel compounds, provide full synthetic pathways and purity validation (≥95% by HPLC) in the main manuscript, with auxiliary details in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Use 1H^1H/13C^{13}C NMR to confirm spirocyclic structure and amine functionality. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, employ 2D NMR (e.g., COSY, NOESY) or X-ray crystallography. Cross-reference spectral data with known spirocyclic analogs to resolve ambiguities .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., heat, light, humidity). Monitor purity via HPLC and identify degradation products using LC-MS. Store samples in inert atmospheres at -20°C for long-term stability. Tabulate results as follows:
ConditionTemperature (°C)Humidity (%)Degradation (%)Major Impurities
Accelerated (1M)40755.2Oxidized byproduct
Long-term (6M)25601.8None detected

Include validation parameters (RSD < 2%) and statistical analysis .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Perform meta-analysis of published IC50_{50} values, accounting for assay variability (e.g., cell lines, incubation times). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization). Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Publish negative results to address publication bias .

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies for ring-opening reactions. Validate with molecular dynamics simulations under explicit solvent conditions. Compare predicted regioselectivity with experimental outcomes (e.g., LC-MS reaction monitoring). Open-source code and datasets should be archived in repositories like Zenodo for transparency .

Q. How to validate the proposed metabolic pathways of this compound in vivo?

  • Methodological Answer : Use isotope-labeled analogs (e.g., 13C^{13}C-labeled amine) in rodent studies. Analyze metabolites via UPLC-QTOF-MS/MS with fragmentation pattern matching. Correlate pharmacokinetic data (AUC, t1/2t_{1/2}) with computational ADMET predictions. Address interspecies variability by testing human hepatocyte models .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility of crystallographic data for this compound polymorphs?

  • Methodological Answer : Deposit raw diffraction data in public databases (e.g., CCDC). Report refinement parameters (R-factor, residual density) and thermal ellipsoid plots. Replicate crystal growth in multiple labs using identical seed crystals. Disclose solvent content and unit cell parameters in supplementary materials .

Q. How to address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like mixing efficiency and reagent addition rates. Use statistical process control (SPC) charts to identify outliers. Archive batch records with raw analytical data (e.g., TLC plates, HPLC chromatograms) for audit trails .

Interdisciplinary Applications

Q. How to integrate this compound into supramolecular systems for catalytic applications?

  • Methodological Answer : Functionalize the amine group with host-guest binding motifs (e.g., crown ethers, cyclodextrins). Characterize assembly via TEM and SAXS. Test catalytic efficiency in model reactions (e.g., asymmetric hydrogenation) and compare turnover numbers (TON) with control systems. Publish raw kinetic data in open-access formats .

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